1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Overview
Description
1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic compound with intricate molecular architecture. It features three distinct aromatic systems connected by heterocyclic rings, endowing it with potential diverse biological activities and chemical reactivity. This compound is often the subject of pharmacological studies due to its structural complexity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as 3-chlorobenzene and 4-fluorobenzene.
Formation of Thiazole Ring: : The reaction of 4-fluorobenzene with suitable thioamide under cyclization conditions forms the thiazole ring.
Azide-Alkyne Cycloaddition:
Final Amination: : The final step involves introducing the amino group through nucleophilic substitution or direct amination reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Batch Reactions: : Utilizing the synthetic routes mentioned above but on an industrial scale.
Catalyst and Solvent Optimization: : Employing optimized catalysts and solvents to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized at the aromatic rings or the heterocyclic nitrogens.
Reduction: : Possible at the aromatic nitrogens and rings.
Substitution: : Nucleophilic and electrophilic substitutions can occur on the aromatic and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents (e.g., NBS for bromination).
Major Products Formed from These Reactions
Oxidation Products: : Oxidized derivatives at specific ring positions.
Reduction Products: : Reduced aromatic or heterocyclic rings.
Substitution Products: : Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry
This compound is used in organic synthesis as a building block for more complex molecules.
Biology
Studied for its potential as a bioactive molecule in inhibiting certain enzymes or biological pathways.
Medicine
Explored for its therapeutic potential in treating diseases, given its structural features.
Industry
Potentially used in the development of advanced materials or chemical sensors.
Mechanism of Action
The exact mechanism of action can vary but generally involves:
Binding to Molecular Targets: : Interaction with specific enzymes or receptors.
Pathway Modulation: : Influence on biochemical pathways like signal transduction or metabolic pathways.
Comparison with Similar Compounds
Compared with other phenyl-thiazole-triazole derivatives:
Structural Uniqueness: : The specific arrangement of chlorophenyl and fluorophenyl groups adds unique chemical properties.
Similar Compounds
1-(3-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
1-(3-bromophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
This article provides an overview of 1-(3-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine. Dive deeper into each section for more intricate details!
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-11-2-1-3-13(8-11)24-16(20)15(22-23-24)17-21-14(9-25-17)10-4-6-12(19)7-5-10/h1-9H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYESNWZMMQEJEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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